Cas no 154501-30-1 (2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione
- Piperazine, 1-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-4-phenyl- (9CI)
- 2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- SMR000069994
- 2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione
- Oprea1_170451
- EU-0062912
- CBMicro_027715
- Cambridge id 5652179
- AKOS005630328
- CHEMBL1448172
- SR-01000575950-1
- 2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]isoindole-1,3-dione
- Oprea1_378187
- SR-01000575950
- F1219-0835
- MLS000061661
- BIM-0027746.P001
- 154501-30-1
- MLS002539912
- HMS2459L05
-
- インチ: 1S/C21H21N3O3/c25-19(23-14-12-22(13-15-23)16-6-2-1-3-7-16)10-11-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-9H,10-15H2
- InChIKey: GOSCBHFBWPBZEV-UHFFFAOYSA-N
- SMILES: N1(C(=O)CCN2C(=O)C3=C(C2=O)C=CC=C3)CCN(C2=CC=CC=C2)CC1
計算された属性
- 精确分子量: 363.15829154g/mol
- 同位素质量: 363.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.301±0.06 g/cm3(Predicted)
- Boiling Point: 586.1±45.0 °C(Predicted)
- 酸度系数(pKa): 3.08±0.10(Predicted)
2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1219-0835-3mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-15mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-30mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-20μmol |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-10mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-4mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-2mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-5mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-25mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1219-0835-50mg |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione |
154501-30-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Introduction to 2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione and Its Significance in Modern Chemical Biology
2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione, identified by its CAS number 154501-30-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The compound's intricate architecture, comprising an isoindole core fused with a piperazine moiety, positions it as a promising candidate for further exploration in medicinal chemistry.
The isoindole scaffold is a privileged structure in pharmaceuticals, known for its versatility and biological activity. Its presence in 2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione suggests potential interactions with biological targets such as enzymes and receptors. The piperazine group, on the other hand, is frequently incorporated into drugs due to its ability to modulate neurotransmitter systems, making it particularly relevant for central nervous system (CNS) therapies. The combination of these structural elements in CAS no 154501-30-1 hints at multifaceted pharmacological properties.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug design. The 2,3-dihydroisoindole core is a particularly interesting motif due to its presence in several bioactive molecules. Studies have demonstrated that modifications within this scaffold can significantly influence the pharmacokinetic and pharmacodynamic profiles of compounds. In the case of 2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione, the strategic placement of the 4-(phenylpiperazin) substituent may enhance binding affinity to specific targets while minimizing off-target effects.
The synthesis and characterization of CAS no 154501 have been subjects of considerable research interest. The compound's preparation typically involves multi-step organic transformations, including cyclization reactions that establish the isoindole ring system. The introduction of the piperazine moiety often requires careful consideration to ensure regioselectivity and functional group compatibility. These synthetic challenges underscore the compound's complexity but also highlight its synthetic elegance.
In the context of drug discovery, 2-heteroarylpropyl derivatives are of particular interest due to their potential as scaffolds for novel therapeutics. The structural motif present in CAS no 154501 aligns well with this trend. Recent computational studies have suggested that such compounds may exhibit favorable binding properties to protein targets involved in inflammatory and neurodegenerative diseases. These findings align with emerging research trends that emphasize the role of heterocyclic compounds in addressing complex biological challenges.
The pharmacological potential of CAS no 154501 extends beyond CNS applications. Preliminary investigations have explored its interactions with various biological pathways, including those relevant to metabolic disorders and cancer. The unique combination of an isoindole core and a phenylpiperazine substituent may enable dual-targeting strategies, offering a synergistic therapeutic approach. Such multifunctional compounds are increasingly sought after in modern drug development pipelines.
From a chemical biology perspective, understanding the mechanisms by which CAS no 154501 exerts its effects is crucial for optimizing its therapeutic potential. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of similar heterocyclic compounds. These insights can guide medicinal chemists in designing analogs with improved efficacy and reduced toxicity.
The role of computational chemistry cannot be overstated in the study of complex molecules like CAS no 154501. Molecular docking simulations and virtual screening have accelerated the identification of promising candidates for further experimental validation. These computational approaches allow researchers to predict binding affinities and interactions with high precision, thereby streamlining the drug discovery process.
Future directions in the study of CAS no 154501 may include exploring its derivatives as lead compounds for new therapeutics. By systematically modifying key structural features—such as substituents on the isoindole or piperazine moieties—scientists can fine-tune pharmacological properties to meet specific therapeutic needs. This iterative process is central to modern medicinal chemistry and underscores the importance of compounds like 2-heteroarylpropyl derivatives.
The broader implications of research on molecules like CAS no 154501 extend beyond individual drug candidates. They contribute to our fundamental understanding of heterocyclic chemistry and its applications in medicine. As our knowledge base grows, so too does our capacity to design innovative therapeutics that address unmet medical needs.
154501-30-1 (2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione) Related Products
- 1131912-88-3(1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid)
- 944401-75-6(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
- 2229101-56-6(2-(2,6-difluoro-3-nitrophenyl)-2,2-difluoroethan-1-amine)
- 2059943-61-0(3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile)
- 1260875-99-7(1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine)
- 1469006-64-1(2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride)
- 2228497-75-2(7-(1-bromopropan-2-yl)-1-methyl-1H-indole)
- 2167099-41-2(tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate)
- 2680532-11-8(7-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione hydrochloride)
- 2137895-70-4(2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid)




